molecular formula C12H15Br B13978162 4-Bromobutylcyclooctatetraene CAS No. 55538-75-5

4-Bromobutylcyclooctatetraene

Cat. No.: B13978162
CAS No.: 55538-75-5
M. Wt: 239.15 g/mol
InChI Key: HRKPIHIBFOZXNH-UHFFFAOYSA-N
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Description

4-Bromobutylcyclooctatetraene is a halogenated derivative of cyclooctatetraene (COT), a non-aromatic conjugated cyclic hydrocarbon with alternating single and double bonds. The compound features a bromobutyl substituent at the 4-position of the cyclooctatetraene ring. The bromine atom serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclooctatetraene core contributes to unique electronic properties due to its antiaromatic character when planar or tub-shaped geometry in its non-aromatic ground state .

Properties

CAS No.

55538-75-5

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

4-bromobutylcyclooctatetraene

InChI

InChI=1S/C12H15Br/c13-11-7-6-10-12-8-4-2-1-3-5-9-12/h1-5,8-9H,6-7,10-11H2

InChI Key

HRKPIHIBFOZXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC=C1)CCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutylcyclooctatetraene typically involves the bromination of butylcyclooctatetraene. One common method is the reaction of cyclooctatetraene with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of 4-Bromobutylcyclooctatetraene.

Industrial Production Methods: Industrial production of 4-Bromobutylcyclooctatetraene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled environments to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutylcyclooctatetraene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of butylcyclooctatetraene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted cyclooctatetraenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of butylcyclooctatetraene.

Scientific Research Applications

4-Bromobutylcyclooctatetraene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromobutylcyclooctatetraene involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The cyclooctatetraene ring provides a stable framework for these reactions, allowing for the formation of diverse products. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromobutylcyclooctatetraene can be contextualized against analogous halogenated cycloalkenes and substituted cyclooctatetraenes. Below is a comparative analysis:

Table 1: Key Properties of 4-Bromobutylcyclooctatetraene and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Reactivity/Applications
4-Bromobutylcyclooctatetraene C₁₂H₁₃Br 237.14 4.2 5 Cross-coupling, coordination polymers
(4-Bromobutyl)benzene C₁₀H₁₃Br 213.11 3.8 4 Alkylating agent, pharmaceutical intermediate
1-Bromo-4-methylcyclooctatetraene C₉H₁₁Br 199.09 3.5 3 Limited utility due to steric hindrance
4-Chlorobutylcyclooctatetraene C₁₂H₁₃Cl 192.68 3.9 5 Lower reactivity in coupling vs. bromo analog

Key Differences

Reactivity :

  • The bromine atom in 4-bromobutylcyclooctatetraene offers superior leaving-group ability compared to chlorine in 4-chlorobutylcyclooctatetraene, making it more effective in nucleophilic substitutions and metal-catalyzed cross-couplings.
  • In contrast, (4-bromobutyl)benzene lacks the conjugated cyclooctatetraene system, limiting its electronic versatility but enhancing its stability as an alkylating agent .

Electronic Properties :

  • Cyclooctatetraene derivatives exhibit antiaromatic character when planar, leading to distinct UV-Vis absorption profiles (~300–400 nm) compared to benzene derivatives, which display aromatic π→π* transitions (~250 nm) .

Applications :

  • 4-Bromobutylcyclooctatetraene is pivotal in synthesizing strained metallocenes (e.g., cobalt or iron complexes) for catalytic applications, whereas (4-bromobutyl)benzene is primarily used in drug synthesis (e.g., antipsychotics) .

Research Findings and Challenges

Recent studies highlight the following:

  • Synthetic Limitations : The cyclooctatetraene ring’s strain complicates functionalization; bromobutyl derivatives require low-temperature lithiation to avoid ring-opening side reactions.
  • Coordination Chemistry : 4-Bromobutylcyclooctatetraene forms stable adducts with transition metals (e.g., Pd, Ni), enabling C–C bond formation in sterically demanding environments.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 180°C, outperforming chloro analogs (150°C) but lagging behind benzene derivatives (220°C) .

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